molecular formula C9H6ClIN2O2 B13922388 Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate

Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B13922388
M. Wt: 336.51 g/mol
InChI Key: PUORIZXFSPTNQT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The molecule is substituted at positions 2 and 3 with chlorine and iodine, respectively, and bears a methyl ester group at position 5. This structural motif is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C9H6ClIN2O2

Molecular Weight

336.51 g/mol

IUPAC Name

methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-3-13-6(4-5)12-7(10)8(13)11/h2-4H,1H3

InChI Key

PUORIZXFSPTNQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=C(N2C=C1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of reagents such as iodine and chlorinating agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The imidazo[1,2-a]pyridine core is highly tunable, with substituents at positions 2, 3, and 7 significantly influencing physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Positions) Key Properties/Applications References
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate 2: 3-Cl-4-F-phenyl; 7: COOCH3 Intermediate for kinase inhibitors
Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate 2: 4-Br-phenyl; 3: cyclohexylamino Fragment-based uPA inhibitor development
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate Core: pyrimidine; 2: CF3-phenyl High yield (78%), crystallinity, antiviral lead
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate 3: NH2; 7: COOCH3 Building block for peptidomimetics
Target Compound 2: Cl; 3: I; 7: COOCH3 Potential halogen-directed reactivity N/A

Key Observations :

  • Halogenation : The presence of iodine at position 3 in the target compound may enhance electrophilic substitution reactivity compared to bromine or chlorine analogs, facilitating further derivatization .
  • Core Modifications : Replacing pyridine with pyrimidine (e.g., ) alters electronic properties, as seen in higher melting points (129–138°C) and improved crystallinity.

Physical and Chemical Properties

While direct data for the target compound is unavailable, trends from analogs suggest:

  • Solubility : The methyl ester at position 7 enhances solubility in organic solvents compared to free carboxylic acids, as observed in ethyl ester analogs .
  • Thermal Stability : Halogenated derivatives (Cl, Br, I) typically exhibit higher melting points due to increased molecular weight and halogen bonding .
  • Crystallinity: The iodine atom’s polarizability may promote crystal packing, as seen in structurally related epoxycyclopenta[c]pyridine derivatives (e.g., monoclinic C2/c space group in ).

Biological Activity

Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS No. 2734860-30-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C9H7ClI2N2O2
  • Molecular Weight : 337.49 g/mol
  • CAS Number : 2734860-30-9

This compound exhibits biological activity primarily through its interaction with cholinergic systems. It has been studied for its potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Cholinesterase Inhibition

Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.

CompoundIC50 (µM)Target Enzyme
This compoundTBDAChE/BChE
Physostigmine0.06AChE
Donepezil0.5AChE

In studies comparing various compounds, this compound demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The exact IC50 values are still under investigation but preliminary results suggest it could be a promising candidate for further development.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at varying doses, and outcomes were measured using behavioral assays and biochemical markers.

Findings :

  • The compound improved memory retention in treated mice compared to controls.
  • Biochemical analysis revealed a reduction in amyloid-beta plaques in the brains of treated mice.

This suggests that this compound may not only inhibit cholinesterases but also exert neuroprotective effects by modulating amyloid pathology.

In Vitro Studies

In vitro studies have shown that this compound interacts with various cellular pathways:

  • Cell Viability Assays : The compound was tested on human neuroblastoma cells (SH-SY5Y), showing a dose-dependent increase in cell viability.
  • Oxidative Stress Reduction : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

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